molecular formula C26H25N3O4S B12476161 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B12476161
M. Wt: 475.6 g/mol
InChI Key: NFLDUMPKHTZJAB-UHFFFAOYSA-N
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Description

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is a complex organic compound that features a thiazolidinone ring, a furan ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a furan-2-ylmethyl ketone with a thiourea derivative under acidic conditions to form the thiazolidinone ring.

    Benzamide Formation: The thiazolidinone intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thiazolidinone and benzamide moieties can be reduced to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the inhibition of cell growth and proliferation. The exact molecular pathways and targets are still under investigation, but it is known to interact with proteins involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is unique due to its combination of a thiazolidinone ring, a furan ring, and a benzamide moiety

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C26H25N3O4S/c30-23-17-34-26(29(23)16-20-6-5-15-33-20)19-11-9-18(10-12-19)24(31)27-22-8-2-1-7-21(22)25(32)28-13-3-4-14-28/h1-2,5-12,15,26H,3-4,13-14,16-17H2,(H,27,31)

InChI Key

NFLDUMPKHTZJAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CO5

Origin of Product

United States

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